MAO-B Inhibition Selectivity: 7-Benzyloxy vs. 6-Benzyloxy Regioisomer
In a direct head-to-head comparison within the same study, the C7-benzyloxy derivative (7-(benzyloxy)-3,4-dihydro-2(1H)-quinolinone) demonstrated significantly more potent inhibition of human MAO-B than its C6-benzyloxy regioisomer [1]. The study explicitly states that 'substitution on the C7 position ... leads to significantly more potent inhibition compared to substitution on C6' [1].
| Evidence Dimension | Recombinant Human MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.19 nM |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (IC50 = 2.9 nM) [1] |
| Quantified Difference | ~2.3-fold lower potency for unsubstituted benzyloxy vs. 3-bromo substituted analog |
| Conditions | Recombinant human MAO-B expressed in insect cells; fluorometric assay using kynuramine as substrate [1] |
Why This Matters
This data confirms the C7 position is critical for MAO-B affinity, disqualifying the use of a 6-benzyloxy regioisomer for MAO-B target engagement studies.
- [1] Meiring, L., Petzer, J.P., Legoabe, L.J., Petzer, A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5498-5502. View Source
